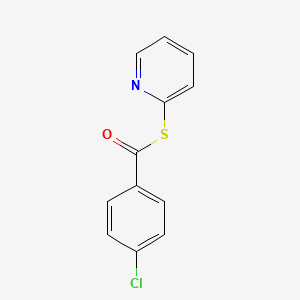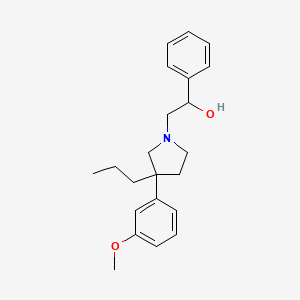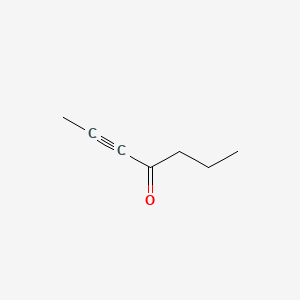
Hept-2-yn-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-2-yn-4-one is an organic compound with the molecular formula C7H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hept-2-yn-4-one can be synthesized through several methods. One common approach involves the reaction of acetylene with a suitable aldehyde or ketone under basic conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: In industrial settings, this compound can be produced through continuous flow processes, which offer advantages in terms of scalability and efficiency. These processes often involve the use of packed-bed reactors and biocatalysts to achieve high yields and enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions: Hept-2-yn-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted alkynes and alkenes.
Applications De Recherche Scientifique
Hept-2-yn-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions and cycloadditions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: this compound is used in the production of fine chemicals and pharmaceuticals, where its unique reactivity is leveraged to create valuable intermediates
Mécanisme D'action
The mechanism of action of hept-2-yn-4-one involves its interaction with various molecular targets and pathways. The compound’s triple bond allows it to participate in a range of chemical reactions, including nucleophilic addition and cycloaddition. These reactions enable this compound to modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Hept-2-yn-4-one can be compared with other similar compounds, such as:
Hept-2-en-4-one: This compound has a double bond instead of a triple bond, leading to different reactivity and applications.
Hept-2-yn-1-ol:
Hept-3-yn-2-one: The position of the triple bond and carbonyl group differs, affecting the compound’s reactivity and applications
Uniqueness: this compound’s unique combination of a triple bond and a carbonyl group makes it a versatile compound in organic synthesis and research. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from similar compounds .
Propriétés
Numéro CAS |
71932-98-4 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
hept-2-yn-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3,5H2,1-2H3 |
Clé InChI |
NGDLDSJVXIMWCH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)
![Trimethoxy[2-(methylsulfanyl)ethyl]silane](/img/structure/B14465129.png)
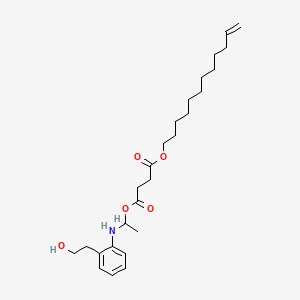
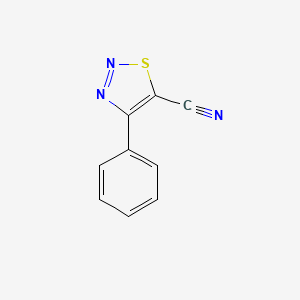
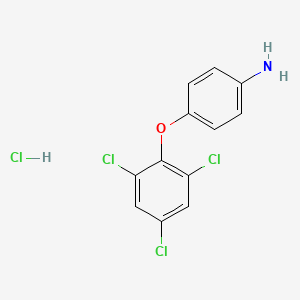
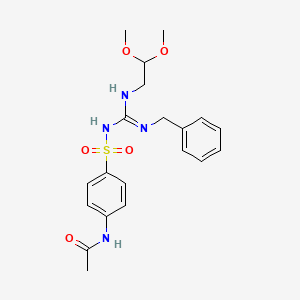
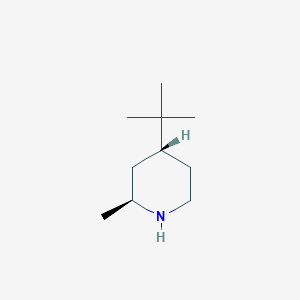
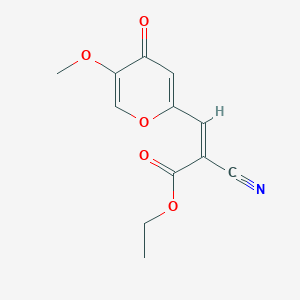
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)

